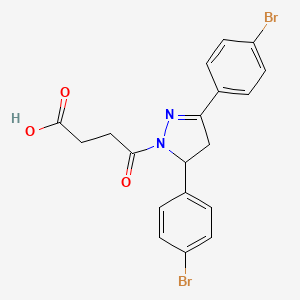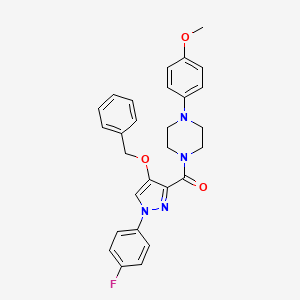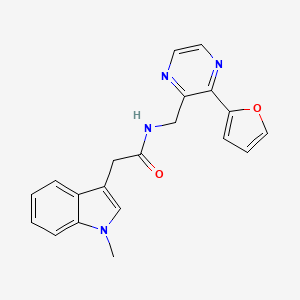
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrolysis of Chitin and N-acetylglucosamine
Research on the pyrolysis of N-acetylglucosamine has led to the identification of various nitrogen-containing compounds, including furan and pyrazine derivatives. These findings suggest the potential of such compounds for indicating the presence of chitin in biological or geochemical samples, highlighting their importance in analytical and applied pyrolysis studies (Franich, Goodin, & Wilkins, 1984).
Thermal Degradation of N-Acetylglucosamine
The thermal degradation of N-Acetylglucosamine produces volatile compounds, including pyrazines, pyridines, pyrroles, and furans. The identification of these compounds could be significant for understanding the chemical transformations of glucosamine derivatives under heat, which may have applications in the synthesis of new materials or in the analysis of polymer degradation processes (Chen, Wang, & Ho, 1998).
Antioxidant Activity of Coordination Complexes
Studies on pyrazole-acetamide derivatives have led to the synthesis of Co(II) and Cu(II) coordination complexes. These compounds exhibit significant antioxidant activity, indicating their potential application in developing new antioxidant agents or in materials science for creating substances that prevent oxidation (Chkirate et al., 2019).
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Research involving furan-2-ylmethyl derivatives has explored their use in decarboxylative Claisen rearrangement reactions, yielding heteroaromatic products. These findings may contribute to the field of synthetic organic chemistry, offering new routes for the synthesis of complex aromatic compounds (Craig, King, Kley, & Mountford, 2005).
Alkaloids from Mangrove-Derived Actinomycetes
Investigations into the chemical compounds produced by the mangrove-derived actinomycete Jishengella endophytica have led to the isolation of new alkaloids with potential antiviral activity. This research highlights the importance of natural product discovery in identifying new compounds with therapeutic applications (Wang et al., 2014).
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-24-13-14(15-5-2-3-6-17(15)24)11-19(25)23-12-16-20(22-9-8-21-16)18-7-4-10-26-18/h2-10,13H,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOCNXSXHBPCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2734331.png)
![1-(2,4-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2734332.png)
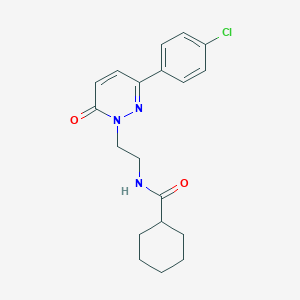

![2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2734336.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2734338.png)
![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)
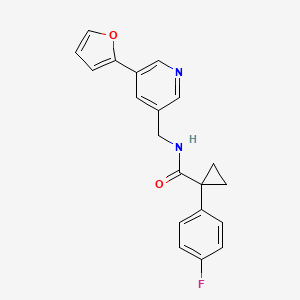
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2734343.png)
![3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2734345.png)
